molecular formula C7H7N3O2 B11920380 Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B11920380
M. Wt: 165.15 g/mol
InChI Key: MTZDYMAGSOKTQM-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that features a fused ring system containing both pyrrole and imidazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of an aldehyde with an amine, followed by cyclization and esterification reactions . The reaction conditions often involve the use of catalysts such as nickel or erbium triflate to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process generally includes the preparation of intermediates, followed by cyclization and esterification under optimized conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced biological activity or different physicochemical properties .

Scientific Research Applications

Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison: Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to pyrrolopyrazine derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential. The presence of the ester group in this compound can also influence its solubility and stability, making it suitable for specific applications in medicinal chemistry .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C7H7N3O2/c1-12-7(11)5-2-4-6(10-5)9-3-8-4/h2-3,10H,1H3,(H,8,9)

InChI Key

MTZDYMAGSOKTQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=CN2

Origin of Product

United States

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